N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE
Description
N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a triazole ring, a quinazoline moiety, and a furan carboxamide, contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-[4-[[7-chloro-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN6O4S/c1-16-4-11-20(12-5-16)39(36,37)27-25-31-24(21-15-17(28)6-13-22(21)34(25)33-32-27)29-18-7-9-19(10-8-18)30-26(35)23-3-2-14-38-23/h2-15H,1H3,(H,29,31)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYGBAYRJDACSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)NC(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate precursors, such as azides and alkynes, under copper-catalyzed conditions.
Quinazoline Formation: The quinazoline moiety is often formed through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Coupling Reactions: The triazole and quinazoline intermediates are then coupled using suitable reagents and conditions to form the triazoloquinazoline core.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and tosyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific signaling pathways involved in cancer cell proliferation.
Biological Research: The compound is used to investigate the mechanisms of action of triazoloquinazoline derivatives in various biological systems.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar triazole ring structure and exhibit anticancer activities.
Quinoxaline Derivatives: These compounds have a quinazoline-like structure and are known for their diverse pharmacological activities.
Uniqueness
N-(4-{[7-CHLORO-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AMINO}PHENYL)FURAN-2-CARBOXAMIDE is unique due to its combination of a triazole ring, quinazoline moiety, and furan carboxamide
Biological Activity
N-(4-{[7-Chloro-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)furan-2-carboxamide is a complex chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and data.
Chemical Structure and Properties
The compound features several notable structural components:
- Chlorine Atom : The presence of a chlorine atom at the 7-position of the quinazoline ring enhances its biological activity.
- Triazole Ring : The triazole moiety contributes to the compound's pharmacological properties.
- Sulfonamide Group : The sulfonamide group is known for its antibacterial properties.
1. Antimicrobial Activity
Research has shown that quinazoline and triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A study highlighted that derivatives with a chloro or hydroxy group showed enhanced activity against both Gram-positive and Gram-negative bacteria .
| Compound Type | Activity Level (MIC µg/mL) | Bacterial Strain |
|---|---|---|
| Quinazoline Derivative | 10 - 50 | Staphylococcus aureus |
| Triazole Derivative | 20 - 100 | Escherichia coli |
2. Anticancer Activity
The compound is part of a broader class of quinazoline derivatives known for their anticancer properties. Mechanisms include:
- EGFR Inhibition : Several studies have indicated that quinazoline-based compounds inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. For example, gefitinib and erlotinib are well-known EGFR inhibitors .
| Mechanism of Action | Effectiveness |
|---|---|
| Inhibition of EGFR | High (IC50 in nanomolar range) |
| Thymidylate Synthase Inhibition | Moderate |
3. Anti-inflammatory Activity
Compounds with similar structures have been shown to possess anti-inflammatory effects through various pathways:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that quinazoline derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Quinazolines : A comprehensive review noted that quinazoline derivatives exhibited potent antimicrobial and cytotoxic activities across various assays . The introduction of specific substituents significantly influenced their efficacy.
- Triazole-Fused Compounds : Another research article focused on triazole-fused quinazolines, highlighting their antiviral and anticancer properties against specific cell lines .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?
The synthesis typically involves multi-step protocols, including cyclization and sulfonylation. For example, copper(I)-catalyzed tandem reactions (e.g., [3 + 2] cycloaddition) under inert atmospheres in DMSO with L-proline ligands are critical for constructing the triazoloquinazoline core . Intermediate purification via recrystallization (ethanol-DMF mixtures) and dropwise addition of reagents (e.g., chloroacetyl chloride) at controlled temperatures (20–25°C) improves yield . Monitoring by TLC ensures reaction completion .
Q. Which spectroscopic techniques are critical for confirming structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) verifies regiochemistry, particularly for triazole and quinazoline moieties. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). X-ray crystallography resolves ambiguous stereochemistry in complex intermediates .
Q. What in vitro models are used for initial biological activity screening?
Anti-inflammatory activity is tested via enzyme inhibition assays (e.g., COX-2 or p38α MAP kinase) at 10–100 µM concentrations . Cytotoxicity is evaluated using cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ calculations normalized to controls like doxorubicin .
Q. How is solubility and stability assessed during preclinical development?
Kinetic solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) is measured via shake-flask method. Stability under UV light and varying temperatures (4°C, 25°C, 40°C) is monitored over 72 hours using HPLC. Lipophilicity (logP) is determined via octanol-water partitioning .
Q. What computational tools predict binding affinity for target proteins?
Molecular docking (AutoDock Vina, Schrödinger Suite) screens against crystallographic structures (e.g., PDB ID 1A52 for kinases). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and electrostatic potentials for SAR analysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Systematic substitution at the 4-methylbenzenesulfonyl or furan-2-carboxamide groups is performed. For example, replacing chlorine with electron-withdrawing groups (e.g., CF₃) enhances kinase inhibition. Free-energy perturbation (FEP) simulations quantify ΔΔG values for binding affinity changes .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?
Pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) identify bioavailability issues. Metabolite profiling via LC-MS/MS detects inactive or toxic derivatives. Orthotopic xenograft models validate efficacy while controlling for tissue penetration .
Q. How can molecular dynamics (MD) simulations elucidate mechanism of action?
All-atom MD simulations (NAMD/GROMACS) over 100 ns trajectories analyze protein-ligand complex stability. Hydrogen bond occupancy, RMSD, and binding free energy (MM-PBSA) quantify interactions with targets like DNA topoisomerase II .
Q. What experimental designs mitigate off-target effects in kinase inhibition assays?
Selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM identifies off-target hits. Competitive binding assays (CETSA) confirm target engagement in cellular lysates. CRISPR-Cas9 knockout models validate phenotype specificity .
Q. How do researchers address synthetic challenges in scaling up this compound?
Flow chemistry reduces exothermic risks during nitro reduction steps. Design of Experiments (DoE) optimizes catalyst loading (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF/H₂O). Continuous crystallization ensures batch-to-batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
